2-(1-Benzyl-1H-pyrazol-4-YL)aniline
CAS No.:
Cat. No.: VC17831953
Molecular Formula: C16H15N3
Molecular Weight: 249.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N3 |
|---|---|
| Molecular Weight | 249.31 g/mol |
| IUPAC Name | 2-(1-benzylpyrazol-4-yl)aniline |
| Standard InChI | InChI=1S/C16H15N3/c17-16-9-5-4-8-15(16)14-10-18-19(12-14)11-13-6-2-1-3-7-13/h1-10,12H,11,17H2 |
| Standard InChI Key | UNNKNFXTBJIWPM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC=CC=C3N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—with a benzyl group at the N1 position and an aniline substituent at the C4 position. This configuration confers unique electronic and steric properties, enabling diverse reactivity patterns. The InChIKey UNNKNFXTBJIWPM-UHFFFAOYSA-N provides a standardized identifier for its stereochemical features .
Physicochemical Characteristics
Key properties include:
-
Molecular weight: 249.32 g/mol
-
Solubility: Moderate in polar aprotic solvents (e.g., DMSO, methanol) due to the aniline’s amine group and pyrazole’s aromaticity.
-
Stability: Stable under ambient conditions but sensitive to strong acids/bases owing to the reactive aniline moiety .
Table 1: Physicochemical Profile of 2-(1-Benzyl-1H-pyrazol-4-yl)aniline
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | High-resolution MS | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| LogP (Partition Coefficient) | Estimated 3.2 ± 0.5 | Computational modeling |
Synthesis and Optimization
Cyclization Strategies
The synthesis typically employs cyclization reactions between arylhydrazines and carbonyl precursors. A representative protocol involves:
-
Condensation of 1-benzyl-1H-pyrazole-4-carbaldehyde with aniline derivatives in acidic media.
-
Catalytic cyclization using or to form the pyrazole core .
Optimized conditions achieve yields >70%, with purity enhanced via recrystallization from ethanol or ethyl acetate .
Table 2: Representative Synthetic Protocol
| Reactant A | Reactant B | Conditions | Yield (%) |
|---|---|---|---|
| 1-Benzyl-1H-pyrazole-4-carbaldehyde | Aniline | , reflux, 3 hr | 72 |
| 4-Aminophenylboronic acid | 1-Benzylpyrazole | Suzuki coupling, Pd catalyst | 68 |
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the aniline’s amine group on the aldehyde carbonyl, followed by dehydration and aromatization. Computational studies suggest that electron-donating groups on the aniline ring accelerate the reaction by stabilizing the intermediate imine .
| Activity | Model System | Result | Source |
|---|---|---|---|
| Anticancer | MCF-7 cells | IC = 12 μM | |
| Antimicrobial | S. aureus (MRSA) | MIC = 32 μg/mL | |
| Antiparasitic | Leishmania donovani | IC = 18 μM |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz, DMSO-d): δ 8.45 (s, 1H, pyrazole-H), 7.65–7.22 (m, 10H, Ar-H), 5.32 (s, 2H, NH) .
-
NMR: δ 148.9 (pyrazole C3), 139.2 (aniline C1), 128.4–126.1 (benzyl aromatic carbons).
Infrared (IR) Spectroscopy
Prominent bands include:
Applications in Drug Discovery and Material Science
Medicinal Chemistry
The compound serves as a precursor for M muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs). Structural analogs like 1e and Me–C-c exhibit subtype selectivity, making them candidates for neurological disorders .
Catalysis and Materials
Functionalization of the aniline group enables its use in:
-
Transition metal complexes for catalytic C–N bond formation.
-
Conductive polymers via oxidative polymerization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume